5-(2-Fluoro-4-methylphenyl)-3-trifluoromethylphenol
Description
5-(2-Fluoro-4-methylphenyl)-3-trifluoromethylphenol is an organic compound that belongs to the class of phenols This compound is characterized by the presence of a fluorine atom at the second position and a methyl group at the fourth position on the phenyl ring, along with a trifluoromethyl group at the third position on another phenyl ring
Properties
IUPAC Name |
3-(2-fluoro-4-methylphenyl)-5-(trifluoromethyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F4O/c1-8-2-3-12(13(15)4-8)9-5-10(14(16,17)18)7-11(19)6-9/h2-7,19H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPIKQWRHWDPUPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=CC(=C2)O)C(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80686548 | |
| Record name | 2'-Fluoro-4'-methyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262003-67-7 | |
| Record name | 2'-Fluoro-4'-methyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Fluoro-4-methylphenyl)-3-trifluoromethylphenol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Fluoromethylphenyl Intermediate: The initial step involves the fluorination of 4-methylphenol to obtain 2-fluoro-4-methylphenol.
Introduction of the Trifluoromethyl Group:
Coupling Reaction: The final step involves the coupling of the fluoromethylphenyl intermediate with the trifluoromethylated phenol derivative to form the desired compound.
Industrial Production Methods
Industrial production of 5-(2-Fluoro-4-methylphenyl)-3-trifluoromethylphenol may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
5-(2-Fluoro-4-methylphenyl)-3-trifluoromethylphenol can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include quinones, difluoromethyl derivatives, monofluoromethyl derivatives, and various substituted phenols .
Scientific Research Applications
5-(2-Fluoro-4-methylphenyl)-3-trifluoromethylphenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(2-Fluoro-4-methylphenyl)-3-trifluoromethylphenol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
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